Fmoc-D-4-aminomethylphenylalanine(boc)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

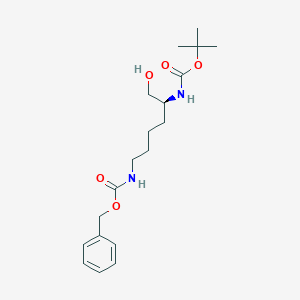

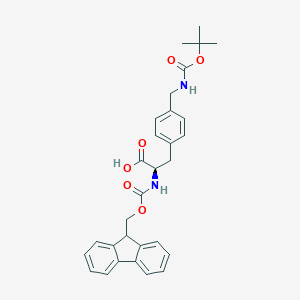

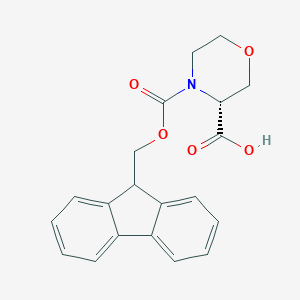

Fmoc-D-4-aminomethylphenylalanine(boc) is a chemical compound with the molecular formula C30H32N2O6 . It is also known by other names such as Fmoc-D-Phe(4-CH2NHBOC)-OH, Fmoc-p-(Boc-aminomethyl)-D-Phe-OH, and N-Fmoc-D-4-aminomethyl(Boc)Phenylalanine .

Molecular Structure Analysis

The molecular weight of Fmoc-D-4-aminomethylphenylalanine(boc) is 516.585 Da . The InChI code for the compound is 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-D-4-aminomethylphenylalanine(boc) is a white to off-white powder . It has a melting point of 150 - 180 °C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 734.3±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-4-aminomethylphenylalanine(boc) is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities . This method is particularly useful when unnatural modifications or the introduction of site-specific tags are required . The compound can be anchored to hydroxyl solid supports to achieve high yields and prevent the formation of dipeptide and racemization .

Biological Research

Peptides synthesized using Fmoc-D-4-aminomethylphenylalanine(boc) have been used in various biological studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Drug Development

Peptides are important for the development of new drugs . The ability to synthesize peptides using Fmoc-D-4-aminomethylphenylalanine(boc) can aid in the development of new therapeutic agents.

Materials Science

Peptides are becoming increasingly important in materials science due to their self-assembling properties . Fmoc-D-4-aminomethylphenylalanine(boc) can be used to synthesize peptides that have these properties.

Hydrogel Formulation

Fmoc-D-4-aminomethylphenylalanine(boc) has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . The behavior of the final material obtained is deeply dependent on the preparation method .

Biomedical Applications

Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have potential for various biomedical applications .

Safety and Hazards

When handling Fmoc-D-4-aminomethylphenylalanine(boc), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)